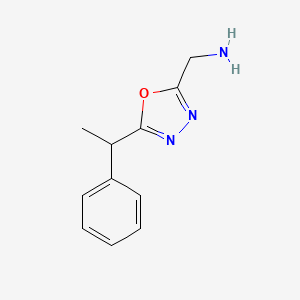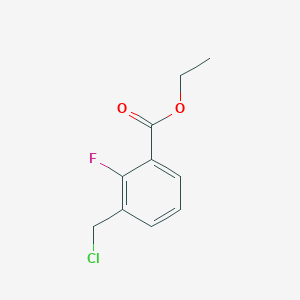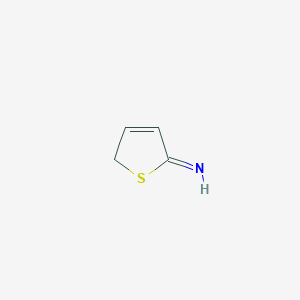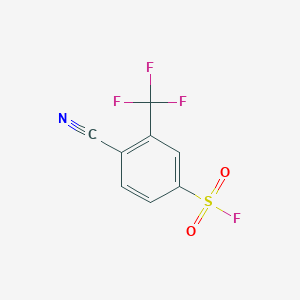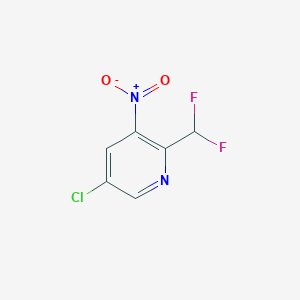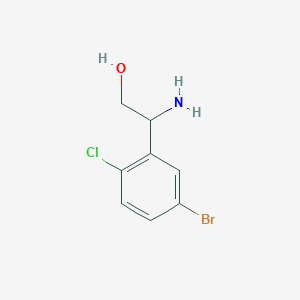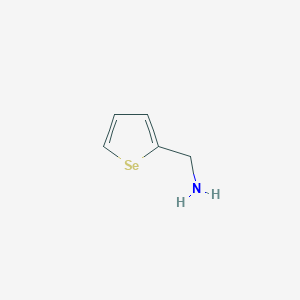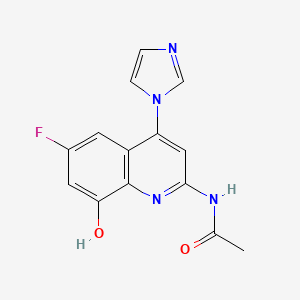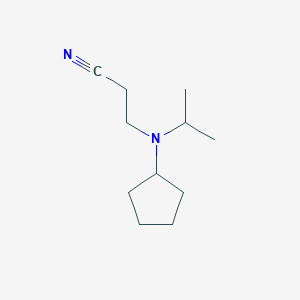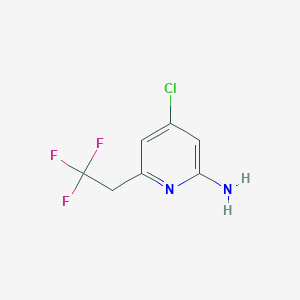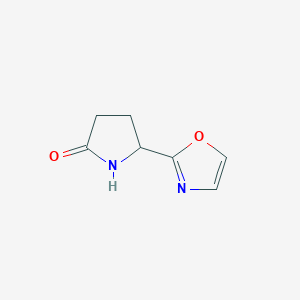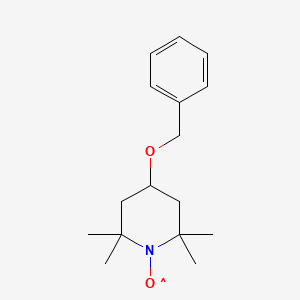
CID 9816702
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 9816702” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID 9816702 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of organic solvents and catalysts to facilitate the chemical reactions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time. The industrial production methods are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
CID 9816702 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
CID 9816702 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 9816702 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 9816702 include other chemical entities with similar structures and properties. These compounds may share common functional groups or chemical backbones.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique features make it a valuable compound for various scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and wide range of applications make it a subject of ongoing research and interest.
Propiedades
Fórmula molecular |
C16H24NO2 |
|---|---|
Peso molecular |
262.37 g/mol |
InChI |
InChI=1S/C16H24NO2/c1-15(2)10-14(11-16(3,4)17(15)18)19-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3 |
Clave InChI |
AIKGZTNGCWKBLU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1[O])(C)C)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



